

CAS 1192755-14-8 chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1521825

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Identity and Associated Research Landscape of CAS 1192755-14-8

Introduction

The Chemical Abstracts Service (CAS) number 1192755-14-8 is unequivocally assigned to the chemical entity **2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**. This compound, a pinacol ester of benzofuran-7-boronic acid, primarily serves as a building block in organic synthesis. However, initial database searches for this CAS number can be misleading, often cross-referencing biologically active molecules investigated in drug discovery, such as GSK2830371 and I-BET762. This guide aims to first provide a definitive technical overview of the compound correctly identified by CAS 1192755-14-8. Subsequently, it will address the likely source of confusion by introducing the pharmacological profiles of the unrelated but frequently co-referenced research compounds, thereby offering a comprehensive resource for researchers who may have arrived with a specific biological target in mind but an incorrect CAS identifier.

Part 1: Definitive Identification of CAS 1192755-14-8

The compound registered under CAS 1192755-14-8 is an organoboron compound belonging to the class of dioxaborolanes.

Chemical Structure and Nomenclature:

- Systematic Name: 2-(1-Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]

- Synonyms: Benzofuran-7-boronic acid pinacol ester[2][3]
- Molecular Formula: C₁₄H₁₇BO₃[1][2][4][5][6][7]
- Molecular Weight: 244.10 g/mol [2][4][5][7]

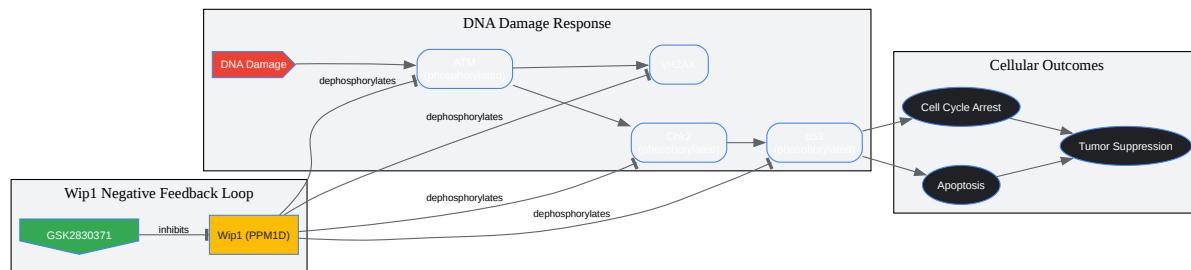
Figure 1: Chemical Structure of **2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**

Physicochemical Properties:

Property	Value	Source(s)
Purity	≥97% (HPLC)	
Physical Form	Powder	
Color	Light yellow	
Solubility	Soluble in DMSO	
Storage Temperature	2-8°C	

Applications in Synthesis:

2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For instance, this specific reagent has been employed in the preparation of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives, which are investigated for the treatment of hyper-proliferative disorders[2][8]. Its utility lies in the stable yet reactive nature of the boronic acid pinacol ester, which allows for the controlled introduction of the benzofuran-7-yl moiety into more complex molecular architectures.


Part 2: Addressing the Research Compound Nexus

A query for CAS 1192755-14-8 within drug discovery databases or literature may inadvertently lead to compounds like GSK2830371 and I-BET762. This is likely due to internal database structures, historical data aggregation, or algorithmic associations rather than a chemical

identity link. For the benefit of researchers in drug development, we provide a concise overview of these distinct and biologically significant molecules.

GSK2830371: A Selective Wip1 Phosphatase Inhibitor

- CAS Number: 1404456-53-6
- Mechanism of Action: GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It binds to a "flap" subdomain outside the catalytic site, leading to inhibition of the phosphatase activity.
- Biological Effects: By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response (DDR) pathway. This leads to increased phosphorylation and activation of Wip1 substrates, including p53, Chk2, H2AX, and ATM.^[9] This activation of tumor-suppressive pathways can attenuate the growth of cancer cells, particularly in lymphoid cell lines. Furthermore, GSK2830371 has been shown to potentiate the effects of MDM2 inhibitors in a p53-dependent manner.
- Therapeutic Potential: The role of GSK2830371 in enhancing the p53 pathway makes it a compound of interest in oncology, particularly in cancers with wild-type TP53.^[9] It has been shown to inhibit tumor xenograft growth in vivo and is orally bioavailable.

[Click to download full resolution via product page](#)**Figure 2:** Simplified signaling pathway showing the mechanism of action of GSK2830371.**I-BET762 (GSK525762): A BET Bromodomain Inhibitor**

- **Synonyms:** GSK525762, Molibresib
- **Mechanism of Action:** I-BET762 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[10] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription.[11][12] I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and modulating the expression of key oncogenes like c-Myc.[10][11]
- **Biological Effects:** By displacing BET proteins from chromatin, I-BET762 can induce growth arrest and has anti-inflammatory effects.[11] It has shown efficacy in preclinical models of various cancers, including NUT midline carcinoma, hematological malignancies, and pancreatic cancer.[10][11]
- **Clinical Development:** I-BET762 has been evaluated in Phase I/II clinical trials for the treatment of various cancers, including NUT midline carcinoma.[10][13][14]

Part 3: Experimental Protocols

For researchers investigating the effects of GSK2830371, a foundational experiment is the assessment of its impact on the phosphorylation of Wip1 substrates.

Protocol: Western Blot Analysis of p53 Phosphorylation

Objective: To determine the effect of GSK2830371 on the phosphorylation of p53 at Serine 15 in a cancer cell line (e.g., MCF7, which is PPM1D-amplified and p53 wild-type).

Materials:

- MCF7 cells
- Complete growth medium (e.g., DMEM with 10% FBS)

- GSK2830371 (dissolved in DMSO to create a stock solution)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1 μ M, 1 μ M, 10 μ M) or DMSO vehicle control for a specified time (e.g., 2, 4, 8 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.

- Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (protein lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
 - To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total p53 and a loading control like GAPDH.

Expected Outcome: Treatment with GSK2830371 is expected to show a concentration-dependent increase in the phosphorylation of p53 at Serine 15, while the levels of total p53 and the loading control should remain relatively constant.[[15](#)]

Conclusion

While CAS 1192755-14-8 correctly identifies the synthetic reagent **2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, the landscape of scientific data often connects it, through database idiosyncrasies, to highly investigated drug candidates like the Wip1 inhibitor GSK2830371 and the BET inhibitor I-BET762. This guide provides a clear and accurate technical profile for the designated CAS number, while also offering a scientifically grounded entry point into the pharmacology of the associated research compounds. This dual approach ensures that researchers, scientists, and drug development professionals can navigate the available information with clarity, whether their interest lies in synthetic chemistry or the exploration of novel therapeutic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benzofuran suppliers USA [americanchemicalsuppliers.com]

- 2. 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Dioxaborolanes | Fisher Scientific [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. chembk.com [chembk.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfone group. Патент № US 0009856242 МПК A61K31/444 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CAS 1192755-14-8 chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521825#cas-1192755-14-8-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com